molecular formula C17H16FN5O B4895759 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4895759
M. Wt: 325.34 g/mol
InChI Key: AUANLJXJAIQYET-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of various biomolecules. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the study of 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthetic methods to produce this compound. Additionally, further research is needed to determine the safety and toxicity of this compound for use in humans.

Synthesis Methods

The synthesis of 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been described in several studies. One of the most common methods is the reaction of 4-ethylphenyl isocyanate with 4-fluorophenyl azide in the presence of copper (I) iodide as a catalyst to produce 4-ethylphenyl 4-fluorophenyl-1H-1,2,3-triazole-5-carboxylate. This intermediate is then reacted with ammonia to produce 5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-2-11-3-7-13(8-4-11)20-17(24)15-16(19)23(22-21-15)14-9-5-12(18)6-10-14/h3-10H,2,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUANLJXJAIQYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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